(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Vue d'ensemble

Description

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a morpholine ring and a benzofuran core in its structure suggests that it may exhibit interesting pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate typically involves the following steps:

Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxybenzylidene Group: This step involves the condensation of the benzofuran derivative with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Attachment of the Morpholine-4-carboxylate Group: This can be done through esterification or amidation reactions using morpholine and suitable carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Chemical Formula

- Molecular Formula : CHNO

Structural Features

- Benzofuran Core : This heterocyclic structure is known for various biological activities.

- Morpholine Ring : This cyclic amine is often utilized in drug design for enhancing solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study: Inhibition of Proliferative Disorders

A patent detailing related compounds suggests their utility in treating non-cancer cellular proliferative disorders, including neurofibromatosis and multiple sclerosis . These findings highlight the potential of the compound in targeting various pathways associated with cell growth and survival.

Anti-inflammatory Properties

The compound's structural analogs have shown promising anti-inflammatory effects. The methoxy group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Research Insights

Research into similar compounds has demonstrated their effectiveness in reducing inflammatory markers in various animal models . This suggests that the compound could be explored further for therapeutic applications in inflammatory diseases.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures can provide neuroprotection against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Experimental Findings

Studies have indicated that such compounds can reduce neuronal cell death and improve cognitive function in animal models of Alzheimer’s disease . The neuroprotective mechanisms may involve modulation of neurotransmitter systems and reduction of oxidative damage.

Mécanisme D'action

The mechanism of action of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed pharmacological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzofuran Derivatives: Compounds with a benzofuran core, such as psoralen or amiodarone, which exhibit diverse biological activities.

Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid or morpholine-4-sulfonic acid, known for their pharmacological properties.

Uniqueness

What sets (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate apart is the combination of the benzofuran core with the morpholine-4-carboxylate group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Activité Biologique

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

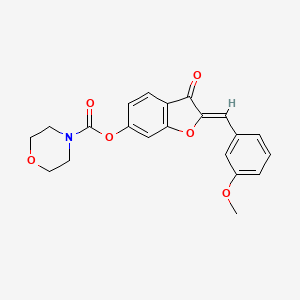

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including anticancer, anti-inflammatory, and antibacterial effects. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

Several studies have explored the anticancer potential of benzofuran derivatives. For instance, a related compound was shown to inhibit Glycogen Synthase Kinase 3β (GSK-3β), an important target in cancer therapy. In vitro assays demonstrated that derivatives with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potential efficacy against tumors such as breast and prostate cancer .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Target | IC50 Value (μM) | Cell Line |

|---|---|---|---|

| F389-0663 | GSK-3β | 1.6 | Neuroblastoma N2a |

| Compound A | Tubulin | 0.7 - 1.0 | Melanoma |

| Compound B | Unknown | 21 - 71 | Prostate Cancer |

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Kinases : Similar compounds have been reported to inhibit key kinases involved in cell proliferation and survival.

- Induction of Apoptosis : Compounds in this class may trigger apoptotic pathways in cancer cells.

- Modulation of Signaling Pathways : The interaction with signaling pathways such as Wnt/β-catenin has been noted in related studies.

Case Studies

A notable case study involved the evaluation of a structurally similar compound in a series of preclinical trials aimed at assessing its anticancer efficacy. The study found that treatment with the compound led to a significant reduction in tumor size in xenograft models, alongside an increase in apoptotic markers .

Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted to evaluate the selectivity of this compound against cancerous versus normal cells. Results indicated a higher selectivity index when compared to standard chemotherapeutics like Sorafenib, highlighting its potential as a targeted anticancer agent .

Propriétés

IUPAC Name |

[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c1-25-15-4-2-3-14(11-15)12-19-20(23)17-6-5-16(13-18(17)28-19)27-21(24)22-7-9-26-10-8-22/h2-6,11-13H,7-10H2,1H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEDOZSLRSAEMU-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.